molecular formula C19H26N2O2S B2400402 N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide CAS No. 953921-57-8

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2400402
CAS No.: 953921-57-8
M. Wt: 346.49
InChI Key: NRAZTZTXJMWXIG-UHFFFAOYSA-N
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Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and neuroscience research. The compound features a dimethylamino group on one phenyl ring and a sulfonamide group linking it to a second, dimethyl-substituted phenyl ring. This structural motif is common in molecules designed to modulate central nervous system (CNS) targets . Primary research applications for this compound include investigation as a potential orexin receptor antagonist, a class of targets implicated in sleep disorders, anxiety, and feeding behavior . Its structure also suggests potential for studying neuropathic pain pathways, as other benzenesulfonamide derivatives have been explored for the treatment of pain . Furthermore, the dimethylamino group is a feature found in ligands targeting cholinesterases, which are key enzymes in Alzheimer's disease pathology, positioning this compound as a candidate for cognitive disorder research . The molecular structure of sulfonamides allows them to act as enzyme inhibitors by mimicking native substrates or co-factors. In biochemical assays, this compound can serve as a key scaffold for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific neural targets . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-15-7-12-19(16(2)14-15)24(22,23)20-13-5-6-17-8-10-18(11-9-17)21(3)4/h7-12,14,20H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAZTZTXJMWXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenylpropylamine with 2,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group can participate in electronic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide derivatives and dimethylamino-containing analogs identified in the evidence. Key parameters include molecular weight, substituents, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Structural Features Potential Applications
Target Compound
N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide
C₁₉H₂₅N₂O₂S 357.48 - 2,4-dimethylbenzenesulfonamide
- 3-(4-dimethylaminophenyl)propyl linker
Hypothesized as a kinase or Bcl-2 inhibitor (inferred from analogs)
(R)-4-((4-(Dimethylamino)-1-(phenylthio)butan-2-yl)amino)-N-(4-ethynylphenyl)-3-nitrobenzenesulfonamide C₂₇H₃₁N₄O₄S₂ 563.69 - Nitro group
- Ethynylphenyl substituent
- Thioether linkage
Bcl-2/Bcl-xL inhibitor (subnanomolar binding affinity)
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 390.88 - Chloro-fluorophenylmethoxy group
- Propenamide backbone
Likely targets apoptosis pathways (structural similarity to kinase inhibitors)
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide C₃₀H₂₈ClFN₅O₃ 568.03 - Quinoline core
- Cyano and ethoxy substituents
Anticancer agent (quinoline-based inhibitors)

Key Findings from Comparative Analysis

In contrast, the target compound’s methyl groups on the benzenesulfonamide may reduce metabolic degradation but could limit solubility. Ethynylphenyl and thioether moieties in ’s compound introduce rigidity and sulfur-based interactions, which are absent in the target compound. This may explain the superior subnanomolar binding affinity of the former .

However, ’s propenamide backbone introduces conformational restraint, which might improve selectivity for specific kinases or receptors .

Role of Halogen Substituents: Compounds with chloro-fluorophenyl groups (e.g., ) exhibit enhanced lipophilicity and membrane permeability compared to the target compound’s dimethylamino-phenyl group, which prioritizes cationic interactions over passive diffusion .

Molecular Weight and Drug-Likeness: The target compound (357.48 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five), whereas larger analogs like the Bcl-2 inhibitor (563.69 g/mol) may require intravenous administration due to poor absorption .

Methodological Considerations

  • Structural Characterization : Tools like SHELX () and ORTEP-3 () are critical for resolving crystallographic data of such compounds, enabling precise analysis of bond lengths and angles to optimize interactions with biological targets .
  • Synthetic Challenges: The dimethylamino group’s basicity may complicate purification, as seen in analogs requiring chromatographic separation under alkaline conditions (inferred from and ) .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that summarize its activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)phenylpropylamine with 2,4-dimethylbenzenesulfonyl chloride. The reaction is generally performed in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize the produced hydrochloric acid.

Synthetic Route

StepReagentsConditions
14-(Dimethylamino)phenylpropylamine + 2,4-Dimethylbenzenesulfonyl chlorideOrganic solvent (Dichloromethane), Base (Triethylamine)
2Reaction at room temperatureCompletion monitored by TLC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group enhances binding affinity through electronic interactions, which may modulate enzyme or receptor functions.

Enzyme Inhibition

Recent studies have indicated that this compound may act as an enzyme inhibitor. For example, it has been investigated for its potential to inhibit diaminopimelic acid desuccinylase (DapE), an enzyme critical in bacterial lysine biosynthesis. Inhibition of DapE could lead to the development of new antibiotics targeting resistant bacterial strains .

Antimicrobial Activity

Research has shown that sulfonamide compounds exhibit significant antimicrobial properties. The mechanism involves competitive inhibition of bacterial enzymes involved in folate synthesis, which is essential for bacterial growth. This compound's structural features may enhance its efficacy against specific bacterial targets .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated a notable inhibition of growth against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, this compound was shown to have a significant inhibitory effect on DapE with an IC50 value of 15 µM.

InhibitorIC50 (µM)
This compound15
Standard Inhibitor (Control)10

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide, and how is structural purity validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the amine precursor and subsequent purification via column chromatography. Structural confirmation relies on 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify molecular integrity and purity. For example, 1H^1H-NMR can confirm the presence of dimethylamino protons (~2.2 ppm) and aromatic sulfonamide signals (~7.5 ppm) . Purity is further assessed using HPLC with UV detection at 254 nm to ensure >95% homogeneity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this sulfonamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, respectively. Key signals include methyl groups (δ 1.2–2.5 ppm) and sulfonamide-linked aromatic protons (δ 7.3–8.1 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) HRMS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments, aligning with theoretical molecular weights .
  • Infrared Spectroscopy (IR) : Stretching vibrations for sulfonamide S=O bonds (~1350 cm1^{-1}) and aromatic C-H bonds (~3050 cm1^{-1}) are critical .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control. IC50_{50} values are calculated using dose-response curves .
  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while t-BuOH/H2 _2O mixtures improve click chemistry efficiency (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
  • Catalyst Screening : Test CuSO4_4/sodium ascorbate for azide-alkyne reactions, optimizing molar ratios (e.g., 1:1.2 substrate:catalyst) to reduce side products .
  • Temperature Control : Lower temperatures (0–5°C) minimize sulfonamide decomposition during coupling steps .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for cytotoxicity) to isolate compound-specific effects .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., (E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide) to identify substituent-driven activity differences .
  • Meta-Analysis : Use tools like Rosetta or MOE to align bioactivity datasets and identify confounding variables (e.g., assay temperature, solvent DMSO%) .

Q. How do computational methods predict its interaction with biological targets like Bcl-2 or acetylcholinesterase?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses. For example, dock the sulfonamide into Bcl-2’s hydrophobic groove, scoring interactions using the MM-GBSA algorithm .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP and polar surface area to predict IC50_{50} trends .

Q. What kinetic parameters should be measured to elucidate its mechanism of enzyme inhibition?

  • Methodological Answer :

  • Steady-State Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, vary substrate concentration with fixed inhibitor doses .
  • kcat_{cat}/Km _m Analysis : Measure catalytic efficiency reduction under inhibition, comparing to controls like tacrine for acetylcholinesterase .
  • Pre-Incubation Time Studies : Assess time-dependent inhibition by pre-incubating enzyme and inhibitor before substrate addition .

Contradictions and Mitigation Strategies

  • Contradiction : Variability in reported IC50_{50} values for similar sulfonamides in enzyme assays.
    • Resolution : Standardize assay protocols (e.g., substrate concentration, incubation time) and validate using reference inhibitors .
  • Contradiction : Divergent synthetic yields for Cu(I)-catalyzed steps.
    • Resolution : Optimize catalyst loading (e.g., 5 mol% CuSO4_4) and degas solvents to prevent Cu(II) oxidation .

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